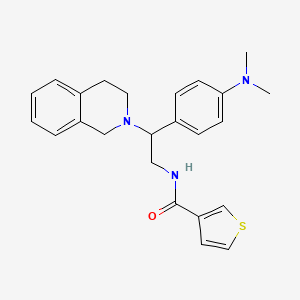

![molecular formula C11H5BrOS B2786053 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one CAS No. 20875-65-4](/img/structure/B2786053.png)

6-bromo-2H-naphtho[1,8-bc]thiophen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a chemical compound that belongs to the class of naphthothiophene ketones. It has a molecular formula of C11H5BrOS .

Synthesis Analysis

The synthesis of this compound was prepared from naphthalene-1-thiol . The thiophenone core was hydrolyzed and dimethylated . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H5BrOS . The molecular weight is 265.12.Applications De Recherche Scientifique

Derivative Synthesis

6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a compound that has been explored in the context of synthesizing various derivatives. For instance, derivatives including alcohols, ketones, and halogen derivatives of partially reduced naphtho-[1,8-bc] thiophene have been synthesized, as well as the sulfones of several of these compounds (Campaigne & Knapp, 1970). Another study focused on the reactivity of 2-bromothiapseudophenalenone and 2-bromothiapseudophenalenium salt, leading to the synthesis of substituted hydroxyiminothiapseudophenalenone derivatives (Neidlein & Seel, 1977).

Material Studies

Research has also been conducted in the field of material studies. One notable study involves the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. These compounds exhibited solid emission, suggesting potential use in optoelectronic conjugated materials (Zhang et al., 2021).

Mass Spectrometry Analysis

The high-resolution mass spectra of derivatives of naphtho[1,8-bc]-thiophen have been analyzed, emphasizing the stability of the naphtho-[1,8-bc]thienylium cation. This is significant for understanding the structural and chemical properties of these derivatives (Hawthone & Porter, 1968).

Synthesis and Reactivity Studies

Extensive research has been conducted on the synthesis and reactivity of various naphtho[1,8-bc]thiophene derivatives. For example, a study on the synthesis and functionalization of 3-bromonaphtho[2,3b]thiophene, a linear sulfur-containing polycyclic aromatic hydrocarbon, showcased the preparation of a versatile set of derivatives (Burke et al., 2021).

Orientations Futures

The synthesized polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes exhibited solid emission, which made them potential candidates for use in optoelectronic conjugated materials . This suggests that 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one and its derivatives could have potential applications in the field of optoelectronics.

Propriétés

IUPAC Name |

9-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrOS/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXKRCALJDCYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2785972.png)

![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2785976.png)

![6-ethyl-5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785977.png)

methanone](/img/structure/B2785982.png)

![N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2785984.png)

![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)

![5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)